11-Ketodihydrotestosterone

Description

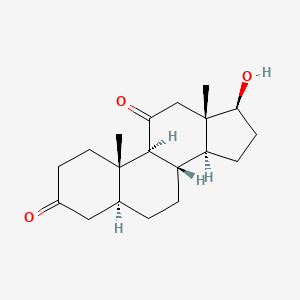

Structure

3D Structure

Properties

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKILYTRHKUIJ-HZGXJFKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043344 | |

| Record name | 11-Ketodihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32694-37-4 | |

| Record name | 11-Ketodihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Ketodihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETODIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX994972WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Potent Adrenal Androgen: A Technical Guide to 11-Ketodihydrotestosterone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Historically relegated to the realm of fish endocrinology, 11-oxygenated C19 steroids have undergone a scientific renaissance, emerging as crucial players in human androgen physiology and pathology. Among these, 11-Ketodihydrotestosterone (11-KDHT) has been identified as a potent, adrenal-derived androgen with significant implications for conditions of androgen excess and castration-resistant prostate cancer. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and mechanism of action of 11-KDHT. It offers a comprehensive summary of its quantitative androgenic activity, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction: A Historical Perspective

The story of 11-oxygenated androgens begins not in humans, but in teleost fish. In the 1960s, 11-ketotestosterone (11-KT), the immediate precursor to 11-KDHT, was identified as a major androgen in fish, crucial for male sexual development and behavior.[1][2] For decades, these compounds were largely considered a curiosity of comparative endocrinology. Their presence in humans was known but their physiological significance was overlooked, overshadowed by the well-established roles of testicular testosterone (T) and its more potent metabolite, dihydrotestosterone (DHT).[3][4]

The "resurrection" of interest in 11-oxygenated androgens in human health was catalyzed by the advent of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These highly sensitive and specific methods allowed for the accurate quantification of these steroids in human circulation, revealing their substantial contribution to the androgen pool, especially in women, children, and individuals with certain endocrine disorders.[1][5] It is now understood that the adrenal glands are the primary source of these potent androgens in humans.[3][5] this compound (11-KDHT), a 5α-reduced metabolite of 11-KT, has been shown to be a potent agonist of the human androgen receptor, with activity comparable to DHT.[6][7] This discovery has profound implications for our understanding and management of hyperandrogenic states and the progression of castration-resistant prostate cancer (CRPC).[8][9]

Biosynthesis of this compound

Unlike the classical androgens T and DHT, which are primarily of gonadal origin in males, 11-KDHT is synthesized predominantly from adrenal precursors. The biosynthesis involves a series of enzymatic reactions that occur in both the adrenal glands and peripheral tissues.[10][11]

The primary precursor for 11-oxygenated androgens is androstenedione (A4), produced in the adrenal cortex.[10] The key committing step is the 11β-hydroxylation of A4 by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) , which is almost exclusively expressed in the adrenal glands, to form 11β-hydroxyandrostenedione (11OHA4).[5][12]

11OHA4 is then converted to 11-ketoandrostenedione (11KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) in peripheral tissues.[10][11] Subsequently, aldo-keto reductase family 1 member C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5, reduces 11KA4 to form 11-ketotestosterone (11-KT).[11][13]

Finally, 11-KT is converted to the highly potent this compound (11-KDHT) by the action of steroid 5α-reductase (SRD5A1) .[6][13]

Figure 1: Biosynthetic pathway of this compound.

Mechanism of Action: Androgen Receptor Signaling

11-KDHT exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[6][7] The signaling cascade follows the classical pathway for steroid hormones.

Upon entering the target cell, 11-KDHT binds to the ligand-binding domain of the AR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[14] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[14] This binding, along with the recruitment of co-activator proteins, initiates the transcription of androgen-responsive genes, ultimately leading to a physiological response, such as cell proliferation and the expression of androgen-dependent proteins.[6][7]

Figure 2: 11-KDHT signaling through the Androgen Receptor.

Quantitative Data: Androgenic Potency

The androgenic activity of 11-KDHT and its precursors has been quantified through various in vitro assays, primarily focusing on their binding affinity to the androgen receptor and their ability to transactivate AR-dependent gene expression. The data consistently demonstrates that 11-KDHT is a potent androgen, with activity comparable to that of DHT.

Table 1: Comparative Androgen Receptor Binding Affinity

| Compound | Ki (nM) | Reference |

| This compound (11-KDHT) | 20.4 | [6][15][16] |

| Dihydrotestosterone (DHT) | 22.7 | [6] |

| 11-Ketotestosterone (11-KT) | 80.8 | [6] |

| Testosterone (T) | 34.3 | [6] |

| Mibolerone (synthetic androgen) | 0.38 | [6] |

Table 2: Comparative Androgen Receptor Transactivation Potency

| Compound | EC50 (nM) | Relative Potency (% of DHT) | Reference |

| This compound (11-KDHT) | 1.35 | ~96.2 | [2][15][16] |

| Dihydrotestosterone (DHT) | - | 100 | [2] |

| 11-Ketotestosterone (11-KT) | - | ~62.1 | [2] |

| Testosterone (T) | - | - |

Experimental Protocols

The characterization of 11-KDHT's androgenic properties relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Figure 3: General experimental workflow for characterizing 11-KDHT.

Whole-Cell Androgen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

-

Cell Culture: Human prostate cancer cells (e.g., LNCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

-

Assay Preparation: Cells are plated in 24-well plates and grown to 70-80% confluency. The growth medium is then replaced with serum-free medium for 24 hours prior to the assay.

-

Competition Reaction: Cells are incubated with a fixed concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881) and increasing concentrations of the unlabeled competitor (11-KDHT, DHT, etc.) in a final volume of 500 µL for 2-4 hours at 37°C.

-

Washing and Lysis: After incubation, the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligand. The cells are then lysed with a lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: The amount of bound radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter)

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells or prostate cancer cells are cultured in DMEM with 10% FBS. Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).

-

Androgen Treatment: 24 hours post-transfection, the medium is replaced with medium containing 10% charcoal-stripped FBS (to remove endogenous steroids). The cells are then treated with various concentrations of the test androgens (e.g., 11-KDHT, DHT) for another 24 hours.

-

Cell Lysis and Luciferase Assay: The cells are washed with PBS and lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: Luciferase activity is normalized to the total protein concentration in each well. The data are plotted as fold induction over the vehicle control versus the log concentration of the androgen. The EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Cell Proliferation Assay

This assay assesses the effect of androgens on the growth of androgen-dependent prostate cancer cells.

-

Cell Seeding: LNCaP or VCaP cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in medium containing 10% charcoal-stripped FBS.

-

Androgen Treatment: After 24 hours, the cells are treated with various concentrations of androgens (e.g., 0.1, 1, 10 nM of 11-KDHT or DHT).

-

Incubation: The cells are incubated for 4-7 days, with the medium and androgens being replenished every 2-3 days.

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as WST-1 or MTT. The absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the relative cell proliferation.

Quantitative PCR (qPCR) for AR-Regulated Gene Expression

This method quantifies the expression of androgen receptor target genes in response to androgen treatment.

-

Cell Treatment and RNA Isolation: LNCaP or VCaP cells are plated and treated with androgens as described for the proliferation assay, typically for 24 hours. Total RNA is then isolated from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for AR-regulated genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in androgen-treated cells to that in vehicle-treated controls.

In Vitro Steroid Metabolism Assay

This assay determines the rate of conversion of one steroid to another by cells in culture.

-

Cell Culture and Steroid Incubation: Prostate cancer cells (e.g., LNCaP, VCaP) are grown to near confluency. The growth medium is replaced with serum-free medium containing the steroid substrate (e.g., 1 µM of 11-KT) for a defined period (e.g., 24-48 hours).

-

Steroid Extraction: After incubation, the medium is collected, and the steroids are extracted using an organic solvent such as ethyl acetate or by solid-phase extraction.

-

Quantification by LC-MS/MS: The extracted steroids are then analyzed and quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of metabolism is determined by measuring the decrease in the substrate concentration and the increase in the metabolite (e.g., 11-KDHT) concentration over time.

Conclusion and Future Directions

The discovery and characterization of this compound as a potent adrenal androgen has fundamentally shifted our understanding of androgen physiology. It is no longer sufficient to consider only gonadal androgens when investigating androgen-driven pathologies. The data clearly indicate that 11-KDHT is a bona fide androgen that can drive androgen receptor signaling with an efficacy comparable to DHT.

For researchers and drug development professionals, this presents both a challenge and an opportunity. It necessitates the re-evaluation of the androgenic landscape in diseases like congenital adrenal hyperplasia, polycystic ovary syndrome, and particularly in castration-resistant prostate cancer, where adrenal androgens are known to play a critical role in disease progression. The development of specific inhibitors of the enzymes involved in 11-KDHT biosynthesis, such as CYP11B1 and AKR1C3, may represent a novel therapeutic strategy for these conditions.

The detailed methodologies provided in this guide offer a robust framework for the further investigation of 11-KDHT and other 11-oxygenated androgens. Future research should focus on elucidating the precise contribution of 11-KDHT to the total androgenic burden in various physiological and pathological states, exploring its tissue-specific effects, and developing targeted therapies that modulate its production and action. The journey of 11-KDHT from a piscine hormone to a key player in human endocrinology is a testament to the continuous evolution of scientific knowledge and the power of advanced analytical technologies.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. benchchem.com [benchchem.com]

- 7. RePORT ⟩ RePORTER [reporter.nih.gov]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. KLK3, PCA3, and TMPRSS2-ERG expression in the peripheral blood mononuclear cell fraction from castration-resistant prostate cancer patients and response to docetaxel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 15. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to 11-Ketodihydrotestosterone: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketodihydrotestosterone (11-KDHT), also known as 17β-Hydroxy-5α-androstane-3,11-dione, is an active androgenic steroid that plays a significant role in various physiological and pathophysiological processes. As a potent agonist of the androgen receptor (AR), 11-KDHT is of considerable interest in the fields of endocrinology, oncology, and drug development. This technical guide provides a comprehensive overview of the core chemical and biological aspects of 11-KDHT, including its structure, chemical properties, signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a C19 steroid, a derivative of dihydrotestosterone (DHT) with a ketone group at the C11 position. This structural modification significantly influences its biological activity and metabolic stability.

Structure:

Chemical Identifiers and Properties:

| Property | Value |

| IUPAC Name | (1S,3aS,3bS,5aS,9aS,9bS,11aS)-1-Hydroxy-9a,11a-dimethyltetradecahydro-1H-cyclopenta[a]phenanthrene-7,10-dione |

| Synonyms | 11-Oxodihydrotestosterone, 5α-Androstan-17β-ol-3,11-dione, 11-keto-DHT |

| CAS Number | 32694-37-4 |

| Molecular Formula | C₁₉H₂₈O₃ |

| Molecular Weight | 304.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (100 mg/mL), DMF (20 mg/mL), and Ethanol (20 mg/mL).[1] Sparingly soluble in water. |

Signaling Pathways

The primary mechanism of action for 11-KDHT is through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen Receptor Activation

11-KDHT is a potent agonist of the human androgen receptor, with a binding affinity (Ki) of approximately 20.4 nM and an EC50 of 1.35 nM for human AR.[1] The signaling cascade is as follows:

-

Ligand Binding: 11-KDHT enters the cell and binds to the ligand-binding domain of the AR located in the cytoplasm.

-

Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to its dissociation from heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Modulation of Gene Expression: This binding recruits co-activator or co-repressor proteins, leading to the modulation of the transcription of androgen-responsive genes, such as those involved in cell proliferation and differentiation like Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2).[1]

Biosynthesis of this compound

11-KDHT is primarily synthesized from adrenal precursors, with 11β-hydroxyandrostenedione (11OHA4) being a key intermediate. The biosynthesis involves a series of enzymatic reactions occurring in both the adrenal glands and peripheral tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of this compound

While the biosynthesis is the natural route, chemical synthesis allows for the production of 11-KDHT for research purposes. A common synthetic route starts from androstenedione.

Protocol: Synthesis of this compound from Androstenedione

-

11α-Hydroxylation of Androstenedione:

-

Dissolve androstenedione in a suitable solvent system (e.g., a mixture of acetone and water).

-

Introduce a microorganism known for stereospecific hydroxylation at the C11 position, such as Aspergillus ochraceus, or use a chemical reagent like m-chloroperoxybenzoic acid (mCPBA) followed by reduction.

-

Incubate the reaction mixture under controlled temperature and aeration for several days if using a microbial transformation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 11α-hydroxyandrostenedione by column chromatography on silica gel.

-

-

Oxidation of the 11-Hydroxy Group:

-

Dissolve the purified 11α-hydroxyandrostenedione in a suitable solvent like acetone.

-

Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at 0°C.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding isopropanol.

-

Extract the product, 11-ketoandrostenedione, with an organic solvent and wash with brine.

-

Purify the product by recrystallization or column chromatography.

-

-

Reduction of the 17-Keto Group and 5α-Reduction:

-

Dissolve 11-ketoandrostenedione in a suitable solvent like ethanol.

-

Perform a reduction of the C17-keto group using a reducing agent like sodium borohydride (NaBH₄). This will yield 11-ketotestosterone.

-

To obtain this compound, a catalytic hydrogenation can be performed on 11-ketotestosterone using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the double bond at the C4-C5 position to a single bond with the 5α configuration.

-

Alternatively, the 5α-reductase enzyme can be used for a more specific biological conversion.

-

-

Purification of this compound:

-

The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

The purity of the final compound should be confirmed by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Androgen Receptor Binding Assay

This protocol determines the binding affinity of 11-KDHT to the androgen receptor.

Protocol: Whole-Cell Androgen Receptor Competitive Binding Assay

-

Cell Culture:

-

Culture COS-1 cells (or another suitable cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Transiently transfect the cells with a human androgen receptor expression vector (e.g., pSVARo).

-

-

Binding Assay:

-

Plate the transfected cells in 24-well plates.

-

After 24-48 hours, wash the cells with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Incubate the cells with a fixed concentration of a radiolabeled androgen, such as [³H]-Mibolerone (e.g., 0.2 nM), and increasing concentrations of unlabeled competitor steroids (Mibolerone, DHT, Testosterone, and 11-KDHT) for 16 hours at 4°C.

-

Include a control with only the radiolabeled ligand to determine total binding and a control with a high concentration of unlabeled ligand to determine non-specific binding.

-

-

Washing and Lysis:

-

After incubation, wash the cells multiple times with cold PBS to remove unbound ligand.

-

Lyse the cells with a suitable lysis buffer.

-

-

Scintillation Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the Ki value for 11-KDHT using a competitive binding curve analysis.

-

Cell Proliferation Assay

This assay assesses the effect of 11-KDHT on the proliferation of androgen-dependent prostate cancer cells.

Protocol: LNCaP/VCaP Cell Proliferation Assay

-

Cell Culture:

-

Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS.

-

-

Androgen Deprivation:

-

Seed the cells in 96-well plates.

-

After 24 hours, switch to a medium containing charcoal-stripped FBS (CS-FBS) for 48 hours to deplete endogenous androgens.

-

-

Treatment:

-

Treat the cells with various concentrations of 11-KDHT (e.g., 0.1, 1, 10 nM), DHT (as a positive control), and a vehicle control (e.g., ethanol).

-

Incubate the cells for 5-7 days, replacing the medium with fresh treatment every 2-3 days.

-

-

Proliferation Assessment:

-

Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

-

For the MTT assay, add MTT solution to the wells, incubate for 4 hours, and then add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance (or cell number) against the agonist concentration to determine the dose-response relationship.

-

Analytical Methods

Accurate quantification of 11-KDHT in biological samples is crucial for research and clinical studies.

Protocol: Quantification of this compound by LC-MS/MS

-

Sample Preparation:

-

To a biological sample (e.g., plasma, serum, or tissue homogenate), add an internal standard (e.g., deuterated 11-KDHT).

-

Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or a solid-phase extraction (SPE) using a C18 cartridge to extract the steroids.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

Chromatographic Separation:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Employ a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for both 11-KDHT and its internal standard for sensitive and specific detection.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of 11-KDHT.

-

Quantify the concentration of 11-KDHT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a potent androgen with significant biological activity mediated through the androgen receptor. Its unique structure and metabolic pathway make it a key molecule in understanding androgen physiology and a potential target for therapeutic intervention in androgen-driven diseases. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug developers to further investigate the role of 11-KDHT in health and disease.

References

An In-Depth Technical Guide on the Biological Functions of 11-Ketodihydrotestosterone in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Ketodihydrotestosterone (11-KDHT) is an endogenous, potent androgen that has gained significant attention for its role in human physiology and pathophysiology. Arising from the adrenal precursor 11β-hydroxyandrostenedione (11OHA4), 11-KDHT is a powerful agonist of the androgen receptor (AR), exhibiting binding affinity and transactivational activity comparable to that of dihydrotestosterone (DHT).[1][2] Unlike traditional androgens of gonadal origin, 11-KDHT and its precursors are primarily synthesized in the adrenal glands, positioning them as key players in conditions characterized by androgen excess, such as congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS).[3][4] Furthermore, its significance is underscored in the context of castration-resistant prostate cancer (CRPC), where it can drive AR signaling despite the suppression of testicular androgen production.[5][6] This technical guide provides a comprehensive overview of the biological functions of 11-KDHT in humans, including its synthesis, metabolism, signaling pathways, and physiological effects, with a focus on quantitative data and detailed experimental methodologies.

Introduction

While testosterone and its more potent metabolite, dihydrotestosterone (DHT), have long been considered the principal androgens in humans, recent research has illuminated the crucial role of 11-oxygenated androgens. Among these, this compound (11-KDHT) has emerged as a key bioactive steroid. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, metabolism, mechanism of action, and physiological relevance of 11-KDHT.

Biosynthesis and Metabolism of this compound

11-KDHT is not a direct product of the gonads but is synthesized from adrenal-derived precursors. The primary pathway involves the conversion of 11β-hydroxyandrostenedione (11OHA4), an abundant C19 steroid produced by the human adrenal gland.[1]

The biosynthetic pathway to 11-KDHT proceeds through several enzymatic steps:

-

Conversion of 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4): This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[7]

-

Conversion of 11-ketoandrostenedione (11KA4) to 11-ketotestosterone (11-KT): This step is mediated by aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.[8]

-

5α-reduction of 11-ketotestosterone (11-KT) to this compound (11-KDHT): The final and critical step is the conversion of 11-KT to the more potent 11-KDHT by the enzyme 5α-reductase (SRD5A1 and SRD5A2).[9]

An alternative "backdoor" pathway for 11-KDHT synthesis has also been proposed, involving the conversion of 11β-hydroxyprogesterone and 11-ketoprogesterone.[10]

Studies have shown that 11-KDHT is metabolized at a significantly lower rate in prostate cancer cell lines (LNCaP and VCaP) compared to DHT.[2] This reduced metabolic clearance suggests that 11-KDHT may have prolonged androgenic effects in target tissues.[1][11]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Mechanism of Action: Androgen Receptor Signaling

Similar to other androgens, 11-KDHT exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[12] The binding of 11-KDHT to the AR initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the 11-KDHT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulatory proteins and modulating the transcription of target genes. This signaling cascade ultimately results in the physiological effects associated with androgens.[13]

Androgen Receptor Signaling Pathway of 11-KDHT

Caption: 11-KDHT Androgen Receptor Signaling Pathway.

Quantitative Data on this compound Activity

The androgenic potency of 11-KDHT has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Androgen Receptor Binding Affinity and Potency

| Compound | Ki (nM) for human AR | EC50 (nM) for human AR | Reference(s) |

| This compound (11-KDHT) | 20.4 | 1.35 | [14][15] |

| Dihydrotestosterone (DHT) | 22.7 | - | [2] |

| 11-Ketotestosterone (11-KT) | 80.8 | - | [2] |

| Testosterone (T) | 34.3 | - | [2] |

Table 2: Proliferative Effects in Androgen-Dependent Prostate Cancer Cells

| Cell Line | Compound (0.1 nM) | Fold Induction of Cell Growth | Reference(s) |

| LNCaP | 11-KDHT | 1.6-fold | [1][2] |

| LNCaP | DHT | 1.4-fold | [1][2] |

| LNCaP | 11-KT | 2.0-fold | [1][2] |

| LNCaP | T | 1.7-fold | [1][2] |

Physiological and Pathophysiological Roles

The biological functions of 11-KDHT are extensive, with implications in both normal physiology and various disease states.

-

Prostate Cancer: In the context of castration-resistant prostate cancer (CRPC), where testicular androgen production is suppressed, the adrenal synthesis of 11-KDHT precursors becomes a critical driver of continued AR signaling and tumor growth.[5][6] The slower metabolism of 11-KDHT compared to DHT may contribute to its sustained androgenic effect in the tumor microenvironment.[2]

-

Congenital Adrenal Hyperplasia (CAH): In conditions such as 21-hydroxylase deficiency, the adrenal glands overproduce androgen precursors, leading to elevated levels of 11-oxygenated androgens, including the precursors to 11-KDHT.[3]

-

Polycystic Ovary Syndrome (PCOS): Elevated levels of 11-oxygenated androgens have been observed in women with PCOS, suggesting a role for these steroids in the hyperandrogenism characteristic of the syndrome.[4]

-

Female Physiology: 11-oxygenated androgens, including the precursors to 11-KDHT, contribute significantly to the circulating androgen pool in women.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 11-KDHT's biological functions. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Competitive Whole-Cell Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 11-KDHT for the human androgen receptor.

Materials:

-

COS-1 cells

-

Human androgen receptor (AR) expression vector (e.g., pSVARo)

-

[3H]-Mibolerone (radioligand)

-

Unlabeled 11-KDHT, DHT, T, 11-KT, and Mibolerone

-

Cell culture medium and reagents

-

Scintillation counter

Methodology:

-

Cell Culture and Transfection: Culture COS-1 cells in appropriate medium. Transiently transfect the cells with the human AR expression vector.

-

Binding Assay:

-

Plate the transfected cells in multi-well plates.

-

Incubate the cells with a constant concentration of [3H]-Mibolerone (e.g., 0.2 nM).

-

Add increasing concentrations of unlabeled competitor steroids (11-KDHT, DHT, T, 11-KT, or Mibolerone) to the wells.

-

Incubate for 16-24 hours at 4°C to reach binding equilibrium.

-

-

Washing and Lysis:

-

Wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells to release the bound radioligand.

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]-Mibolerone against the concentration of the unlabeled competitor.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value for each competitor using the Cheng-Prusoff equation.

-

Protocol 2: Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

Objective: To measure the agonist activity (EC50) of 11-KDHT on the human androgen receptor.

Materials:

-

COS-1 or other suitable host cells

-

Human AR expression vector

-

Luciferase reporter vector containing androgen response elements (AREs)

-

Transfection reagent

-

11-KDHT, DHT, T, 11-KT, and Mibolerone

-

Luciferase assay substrate

-

Luminometer

Methodology:

-

Cell Culture and Co-transfection: Culture host cells and co-transfect them with the human AR expression vector and the ARE-luciferase reporter vector.

-

Steroid Treatment:

-

Plate the transfected cells in multi-well plates.

-

Treat the cells with increasing concentrations of the test steroids (11-KDHT, DHT, T, 11-KT, or Mibolerone).

-

Incubate for 24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the steroid concentration.

-

Determine the EC50 value (the concentration of steroid that produces 50% of the maximal response).

-

Protocol 3: In Vitro Steroid Conversion Assay

Objective: To assess the metabolic rate of 11-KDHT in prostate cancer cells.

Materials:

-

LNCaP or VCaP prostate cancer cells

-

11-KDHT and DHT

-

Cell culture medium and reagents

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Cell Culture: Culture LNCaP or VCaP cells to near confluence.

-

Steroid Incubation:

-

Incubate the cells with a known concentration of 11-KDHT or DHT.

-

Collect media samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Steroid Extraction:

-

Extract the steroids from the collected media samples using an appropriate organic solvent.

-

-

Quantification by LC-MS/MS:

-

Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of the parent steroid (11-KDHT or DHT) at each time point.

-

-

Data Analysis:

-

Plot the concentration of the parent steroid against time.

-

Calculate the rate of metabolism for each steroid.

-

Experimental Workflow for Assessing Androgenic Activity

Caption: Experimental Workflow for Assessing Androgenic Activity.

Conclusion

This compound is a potent, adrenal-derived androgen with significant biological functions in humans. Its role as a powerful AR agonist, comparable in potency to DHT, combined with its unique synthesis and metabolic profile, highlights its importance in both health and disease. For researchers and drug development professionals, a thorough understanding of 11-KDHT's biology is essential for developing novel therapeutic strategies for androgen-driven conditions, particularly in the context of castration-resistant prostate cancer and disorders of androgen excess. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for further investigation into this critical, yet often overlooked, androgen.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]

- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Development and Validation of a Computational Model for Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Androgen Pathway - Report Lentivirus [gentarget.com]

The Ascendant Androgen: A Technical Guide to 11-Ketodihydrotestosterone's Androgen Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism by which 11-ketodihydrotestosterone (11-KDHT), a potent adrenal-derived androgen, activates the androgen receptor (AR). With growing evidence implicating 11-oxygenated androgens in various physiological and pathophysiological states, including castration-resistant prostate cancer (CRPC), a thorough understanding of 11-KDHT's molecular interactions is paramount.[1][2][3][4] This document summarizes key quantitative data on receptor binding and transactivation, details essential experimental protocols for its study, and presents visual diagrams of the core signaling pathway and associated experimental workflows.

Introduction to this compound (11-KDHT)

This compound is an endogenous 5α-reduced metabolite of the adrenal steroid 11β-hydroxyandrostenedione (11OHA4).[1][2][5] Unlike the classical androgens testosterone (T) and dihydrotestosterone (DHT) which are primarily of gonadal origin, 11-KDHT is a key player in the adrenal androgen synthesis pathway.[2][6][7] Recent studies have highlighted that 11-KDHT is not merely a metabolic byproduct but a potent and efficacious agonist of the human androgen receptor.[1][2][8][9] Its activity is comparable, and in some aspects even superior, to that of DHT, the most potent classical androgen.[1][8] The persistence of adrenal androgens like 11-KDHT following castration has significant implications for the development and progression of CRPC.[1][2][4][5]

Quantitative Analysis of Androgen Receptor Interaction

The potency of 11-KDHT as an androgen is defined by its high affinity for the androgen receptor and its ability to robustly induce transcriptional activity. The following tables summarize the key quantitative metrics from comparative studies.

Table 1: Androgen Receptor Binding Affinities

This table presents the competitive binding affinity (Ki) of 11-KDHT for the human androgen receptor in comparison to other endogenous and synthetic androgens. The Ki value represents the concentration of the ligand that will bind to half the binding sites at equilibrium.

| Compound | Binding Affinity (Ki) [nM] | Reference Androgen | Reference Ki [nM] |

| This compound (11-KDHT) | 20.4 | Dihydrotestosterone (DHT) | 22.7 |

| 11-Ketotestosterone (11-KT) | 80.8 | Testosterone (T) | 34.3 |

| Mibolerone (Mib) | 0.38 (Kd) | - | - |

Data sourced from whole-cell competitive binding assays.[1][5]

Table 2: Androgen Receptor Transactivation Potency and Efficacy

This table outlines the half-maximal effective concentration (EC50) and maximal efficacy of 11-KDHT in activating the androgen receptor, as determined by luciferase reporter gene assays. EC50 represents the concentration of an agonist that gives half of the maximal response.

| Compound | Potency (EC50) [nM] | Efficacy (% of Mibolerone max. response) | Reference Androgen | Reference EC50 [nM] | Reference Efficacy (%) |

| This compound (11-KDHT) | 1.3 | 113.84 | Dihydrotestosterone (DHT) | 3.0 | 99.14 |

| 11-Ketotestosterone (11-KT) | Not specified | Comparable to T | Testosterone (T) | Not specified | Comparable to 11-KT |

Data sourced from transactivation assays using an androgen response element (ARE)-driven luciferase reporter.[1]

Signaling Pathway of 11-KDHT-Mediated AR Activation

The activation of the androgen receptor by 11-KDHT follows the classical steroid hormone signaling pathway.[10] Upon entering the cell, 11-KDHT binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivators, initiates the transcription of AR-regulated genes, ultimately leading to androgenic effects such as cell proliferation and protein expression.[1][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of 11-KDHT with the androgen receptor.

Whole-Cell Competitive Androgen Receptor Binding Assay

This assay determines the binding affinity of 11-KDHT to the human AR by measuring its ability to compete with a radiolabeled androgen.

Experimental Workflow Diagram

Detailed Methodology

-

Cell Culture and Transfection: COS-1 cells are transiently transfected with a human AR expression vector (e.g., pSVARo).[11]

-

Cell Seeding: Transfected cells are seeded into appropriate multi-well plates and allowed to adhere.

-

Competitive Binding Incubation: Cells are incubated for 16 hours in the presence of a fixed concentration of a radiolabeled AR agonist (e.g., 0.2 nM [3H]-Mibolerone) and increasing concentrations of unlabeled competitor steroids (e.g., 11-KDHT, DHT, T).[11][12]

-

Washing: After incubation, the cells are washed to remove unbound radioligand.

-

Cell Lysis: The cells are lysed to release the contents.

-

Scintillation Counting: The amount of radioactivity in the cell lysates, corresponding to the amount of bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the concentration of the unlabeled competitor. The Ki value for each competitor is then calculated using appropriate pharmacological models.[1]

Androgen Receptor Transactivation Luciferase Reporter Assay

This assay quantifies the ability of 11-KDHT to activate the AR and induce the transcription of a reporter gene.

Experimental Workflow Diagram

Detailed Methodology

-

Cell Culture and Co-transfection: COS-1 cells are transiently co-transfected with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE).[11][13]

-

Cell Seeding: Transfected cells are seeded into multi-well plates.

-

Agonist Treatment: Cells are treated with increasing concentrations of 11-KDHT or other androgens for 24 hours to induce AR-mediated transcription of the luciferase gene.[11]

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysates, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control reporter). The response is then plotted against the agonist concentration to determine the EC50 and maximal efficacy.[1]

Downstream Cellular Effects of 11-KDHT-Mediated AR Activation

Activation of the androgen receptor by 11-KDHT leads to significant downstream cellular effects, particularly in androgen-dependent prostate cancer cells.

-

Gene Regulation: Treatment of prostate cancer cell lines, such as LNCaP and VCaP, with 11-KDHT results in the regulation of endogenous AR-regulated genes at both the mRNA and protein levels.[1] For instance, in VCaP cells, 11-KDHT has been shown to upregulate the expression of well-known AR target genes like KLK3 (prostate-specific antigen).[1]

-

Cellular Proliferation: 11-KDHT has been demonstrated to induce cellular proliferation in androgen-dependent prostate cancer cell lines.[1][5] For example, at a concentration of 0.1 nM, 11-KDHT significantly induced a 1.6-fold increase in the growth of LNCaP cells.[1][5]

-

Proteomic Changes: Proteomic analysis has revealed that 11-KDHT can regulate the expression of a greater number of AR-regulated proteins compared to DHT in VCaP cells, suggesting a broad and potent impact on the cellular proteome.[1][2]

Conclusion

This compound is a bona fide androgen with high affinity and transactivation potential for the androgen receptor, comparable to dihydrotestosterone.[1][2][8] Its adrenal origin and potent activity underscore its likely significant role in androgen-driven physiology and pathology, particularly in the context of castration-resistant prostate cancer. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals investigating the 11-oxygenated androgen pathway and developing novel therapeutic strategies targeting androgen receptor signaling.

References

- 1. 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the role of 11-Ketotestosterone in Prostate cancer ? - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 4. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 6. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 8. 11β-Hydroxydihydrotestosterone and this compound, novel C19 steroids with androgenic activity: a putative role in castration resistant prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

role of 11-Ketodihydrotestosterone in endocrine disorders

An In-Depth Technical Guide on the Role of 11-Ketodihydrotestosterone in Endocrine Disorders

Introduction

This compound (11-KDHT), or 5α-androstan-17β-ol-3,11-dione, is an endogenous and potent androgen produced primarily from adrenal precursors.[1] While dihydrotestosterone (DHT) has traditionally been considered the most potent natural androgen, recent research has illuminated the significant role of 11-oxygenated androgens, such as 11-KDHT, in both normal physiology and various endocrine pathologies.[2][3] This steroid is a powerful agonist of the androgen receptor (AR), with a potency comparable to DHT.[4][5] Unlike traditional gonadal androgens, 11-oxygenated androgens can persist and remain active in low-testosterone environments, making them crucial players in conditions like castration-resistant prostate cancer (CRPC).[3][6] Furthermore, elevated levels of 11-KDHT and its precursors are implicated in hyperandrogenic disorders in women, including polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH).[7][8][9] This guide provides a comprehensive technical overview of 11-KDHT, its synthesis, signaling, quantitative impact, and role in endocrine disorders, tailored for researchers and drug development professionals.

Synthesis and Metabolism

The synthesis of 11-KDHT occurs primarily through the metabolism of adrenal-derived C19 steroids, with 11β-hydroxyandrostenedione (11OHA4) being a key precursor.[2][4] This pathway is distinct from the classical androgen synthesis route that produces testosterone and DHT.

Biosynthesis Pathway:

-

Adrenal Production: The adrenal glands produce significant amounts of androstenedione (A4) and 11OHA4.[4][10] The conversion of A4 to 11OHA4 is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[10][11]

-

Peripheral Conversion: 11OHA4 is then converted to 11-ketoandrostenedione (11KA4) in peripheral tissues by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[10][12]

-

Formation of 11-Ketotestosterone (11KT): 11KA4 is metabolized to 11-ketotestosterone (11KT) by enzymes like aldo-keto reductase 1C3 (AKR1C3).[10][12]

-

Final Conversion to 11-KDHT: Finally, 11KT is converted to the highly potent 11-KDHT by 5α-reductase (SRD5A).[12] An alternative "backdoor" pathway can also produce 11-KDHT from precursors like 11β-hydroxyprogesterone.[13]

This multi-step enzymatic cascade, primarily occurring in the adrenal glands and peripheral tissues, highlights a crucial axis for androgen production independent of gonadal testosterone.[11][14]

Metabolism: Studies in prostate cancer cell lines have shown that 11-KDHT and its precursor 11KT are metabolized at a significantly lower rate compared to DHT and testosterone, respectively.[2][15] This reduced inactivation rate suggests that 11-KDHT can exert more prolonged androgenic effects within target tissues, a critical factor in the progression of diseases like CRPC.[3][4]

Signaling Pathway

11-KDHT exerts its biological effects by acting as a potent agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[5][16] The binding affinity of 11-KDHT to the human AR is comparable to that of DHT.[4]

AR Activation and Downstream Events:

-

Ligand Binding: 11-KDHT binds to the ligand-binding domain (LBD) of the AR in the cytoplasm.

-

Conformational Change and Translocation: This binding induces a conformational change, causing the dissociation of heat shock proteins and promoting the translocation of the AR-ligand complex into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The DNA-bound AR recruits co-activators and the transcriptional machinery, leading to the expression of androgen-regulated genes involved in processes like cell growth, proliferation, and survival.[2][5]

Quantitative Data

The androgenic potency of 11-KDHT is substantiated by its high affinity for the AR and its efficacy in activating androgen-dependent gene expression.

Table 1: Androgen Receptor Binding Affinity and Potency

| Compound | Binding Affinity (Ki) | Potency (EC50) for human AR | Reference(s) |

| This compound (11-KDHT) | 20.4 nM | 1.35 nM | [4][5][16] |

| Dihydrotestosterone (DHT) | 22.7 nM | N/A | [4] |

| 11-Ketotestosterone (11KT) | 80.8 nM | ~1.0 nM | [4][17] |

| Testosterone (T) | 34.3 nM | 0.22 nM | [4][17] |

Ki values represent the inhibitor constant, indicating the concentration required to produce half-maximum inhibition. A lower Ki indicates higher binding affinity. EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 2: Circulating Levels of 11-Oxygenated Androgens in Endocrine Disorders

| Steroid | Condition | Concentration (nmol/L) - Median [IQR] | Reference(s) |

| 11-Ketotestosterone (11KT) | Congenital Adrenal Hyperplasia (21OHD) | 5.66 [3.48–12.12] | [7] |

| Controls | 1.66 [0.96–2.58] | [7] | |

| 11-Ketotestosterone (11KT) | Premature Adrenarche (Girls) | ~1.5 (Mean) | [18] |

| Age-Matched Controls (Girls) | ~0.5 (Mean) | [18] | |

| 11-Hydroxytestosterone (11OHT) | Polycystic Ovary Syndrome (PCOS) | Significantly higher than controls | [19] |

| This compound (11KDHT) | Castration-Resistant Prostate Cancer (Plasma) | ~19 nM (Total) | [20] |

Concentrations can vary significantly based on the specific patient population, measurement methodology, and whether total or free steroid levels are reported.

Role in Endocrine Disorders

Castration-Resistant Prostate Cancer (CRPC): In CRPC, tumor growth persists despite androgen deprivation therapy (ADT) that suppresses testicular testosterone production.[6] Adrenal-derived androgens, particularly 11-KDHT and 11KT, become critical drivers of AR signaling in this state.[6][21] These potent androgens can be synthesized within the tumor from adrenal precursors, maintaining AR activation and promoting cancer cell proliferation and survival.[2][20] Because 11-KDHT is metabolized more slowly than DHT, it may contribute to a sustained androgenic environment that fuels treatment resistance.[3][15]

Polycystic Ovary Syndrome (PCOS): PCOS is a common endocrine disorder in women characterized by hyperandrogenism.[22] While testosterone has been the traditional marker, studies show that 11-oxygenated androgens are significantly elevated in women with PCOS and may serve as more sensitive biomarkers of adrenal androgen excess.[9][19][22] The accumulation of potent androgens like 11KT (a direct precursor to 11-KDHT) contributes to the overall androgenic burden, leading to the clinical manifestations of PCOS.[22][23]

Congenital Adrenal Hyperplasia (CAH): CAH comprises a group of autosomal recessive disorders characterized by impaired cortisol synthesis. In the most common form, 21-hydroxylase deficiency (21OHD), steroid precursors are shunted into the androgen synthesis pathway.[7] This leads to a marked overproduction of androgens, including a significant elevation of 11-oxygenated C19 steroids.[7][24] Levels of 11KT can be over three times higher in individuals with 21OHD compared to controls, contributing significantly to androgenization.[7][8] Measuring these adrenal-specific androgens is crucial for diagnosing and managing CAH.[7]

Experimental Protocols

Accurate quantification and functional assessment of 11-KDHT are essential for research and clinical applications.

1. Quantification of 11-KDHT by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the differentiation of structurally similar steroid isomers.[25][26]

-

Sample Preparation:

-

Spike serum/plasma samples with a deuterated internal standard (e.g., 11-KDHT-d3) to correct for matrix effects and procedural losses.

-

Perform protein precipitation using a cold organic solvent such as acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol).[26]

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into a liquid chromatography system.

-

Separate the analytes on a C18 reverse-phase column using a gradient elution.

-

A typical mobile phase consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile with 0.1% formic acid).[26]

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the LC column into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for 11-KDHT and its internal standard using Multiple Reaction Monitoring (MRM) for precise quantification.[26]

-

2. Androgen Receptor (AR) Activity Luciferase Reporter Gene Assay

This cell-based assay quantitatively measures the ability of a compound to activate the AR.[27]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., COS-1, VCaP, or engineered reporter cell lines) in appropriate media.[27][28]

-

If the cells do not endogenously express sufficient AR, co-transfect them with an AR expression vector and a reporter vector. The reporter vector contains a luciferase gene under the control of an androgen-responsive promoter (containing AREs).[27] Commercially available kits often use stable cell lines that constitutively express both AR and the reporter construct.[29][30]

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (e.g., 11-KDHT), a positive control (e.g., DHT), and a vehicle control (e.g., DMSO).

-

Incubate for 18-24 hours to allow for AR activation and luciferase expression.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a specific lysis buffer.

-

Add a luciferase detection reagent containing the substrate (luciferin) to the cell lysate.

-

Measure the luminescence signal using a luminometer. The intensity of the light produced is directly proportional to the level of AR transcriptional activity.[29]

-

-

Data Analysis:

-

Normalize the luminescence readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.

-

Plot the dose-response curve to determine the EC50 value, which represents the potency of the compound as an AR agonist.

-

Conclusion and Future Directions

This compound has emerged from relative obscurity to be recognized as a bona fide and clinically relevant androgen. Its adrenal origin, potent agonism of the androgen receptor, and reduced metabolic clearance make it a key contributor to the androgenic landscape, particularly in endocrine disorders such as CRPC, PCOS, and CAH.[2][7][22] The evidence strongly suggests that measuring 11-KDHT and its 11-oxygenated precursors provides a more complete picture of androgen status than relying on testosterone alone.[7]

For drug development professionals, the 11-oxygenated androgen pathway presents novel therapeutic targets. Inhibitors of key enzymes like CYP11B1 or AKR1C3 could offer new strategies for treating hyperandrogenic conditions. For researchers and clinicians, the continued development and application of robust analytical methods like LC-MS/MS are crucial for accurately diagnosing and managing these complex disorders. Future research should focus on further elucidating the tissue-specific roles of 11-KDHT and its contribution to the diverse phenotypes of androgen excess.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 3. 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Ketotestosterone and this compound in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SAT024 Contribution of 11-Ketotestosterone and this compound to Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgens in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Predictive Role of 11‐Oxyandrogens in Diagnosing Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11-Keto-Androsterone | Rupa Health [rupahealth.com]

- 11. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound (11-KDHT) | Androgen Receptor Agonist | DC Chemicals [dcchemicals.com]

- 17. benchchem.com [benchchem.com]

- 18. 11-Ketotestosterone Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 11-oxygenated C19 steroids as circulating androgens in women with polycystic ovary syndrome [jstage.jst.go.jp]

- 20. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Differential Effects of Canonical Androgens and 11-Ketotestosterone on Reproductive Phenotypes and Folliculogenesis in Mouse Model of PCOS [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 28. benchchem.com [benchchem.com]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. caymanchem.com [caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 11-Ketodihydrotestosterone: Precursors and Metabolic Fate

Abstract

This compound (11-KDHT) is a potent, adrenal-derived androgen that has gained significant attention for its role in various physiological and pathophysiological states, most notably in castration-resistant prostate cancer (CRPC).[1][2] Unlike traditional androgens such as testosterone and dihydrotestosterone (DHT), which are primarily of gonadal origin, 11-KDHT is synthesized from adrenal precursors and remains in circulation even after medical or surgical castration.[3][4] This guide provides a comprehensive technical overview of the biosynthetic pathways leading to 11-KDHT, its metabolic fate, its potent androgenic activity, and its clinical relevance. Detailed experimental protocols for its characterization and quantitative data are presented to support further research and drug development efforts.

Introduction to this compound (11-KDHT)

This compound (also known as 5α-androstan-17β-ol-3,11-dione) is an endogenous 11-oxygenated C19 steroid.[5] It is recognized as a potent agonist of the human androgen receptor (AR), with activity comparable to that of dihydrotestosterone (DHT), the most powerful natural androgen.[1][2] The primary source of 11-KDHT and its precursors is the adrenal gland.[5][6] This is particularly significant in conditions like CRPC, where despite androgen-deprivation therapy suppressing gonadal testosterone, the adrenal glands continue to produce precursors that are converted into potent androgens like 11-KDHT within the tumor microenvironment.[7][8] Furthermore, elevated levels of 11-oxygenated androgens are implicated in other conditions of androgen excess, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[9][10]

Biosynthesis of 11-KDHT: Precursor Pathways

The formation of 11-KDHT occurs through several enzymatic steps involving adrenal-derived precursors. The primary pathway originates from androstenedione, with a more recently identified "backdoor" pathway utilizing C21 steroid precursors.

The Primary Adrenal Androgen Pathway

The main pathway to 11-KDHT begins with the adrenal steroid 11β-hydroxyandrostenedione (11OHA4), one of the most abundant C19 steroids produced by the human adrenal gland.[1][7]

The key steps are:

-

Formation of 11-Ketoandrostenedione (11KA4): 11OHA4 is converted to 11KA4 by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2).[1][11]

-

Formation of 11-Ketotestosterone (11KT): 11KA4 is then reduced to 11-ketotestosterone (11KT) by aldo-keto reductase 1C3 (AKR1C3) or 17β-hydroxysteroid dehydrogenase (17βHSD) in peripheral tissues.[4][9]

-

5α-Reduction to 11-KDHT: Finally, 11KT is converted to the highly potent 11-KDHT by steroid 5α-reductase (SRD5A1 and SRD5A2).[1][6]

An alternative route within this pathway involves the 5α-reduction of 11KA4 to 11-keto-5α-androstanedione (11K-5α-dione), which is then converted to 11-KDHT.[1][7]

Caption: Figure 1: Primary Biosynthetic Pathway of 11-KDHT.

The 11-Oxygenated Backdoor Pathway

Recent research has identified a "backdoor" pathway where C21 steroids (pregnanes) can be converted to potent androgens.[12] This pathway is significant in conditions like 21-hydroxylase deficiency.[13]

The key steps are:

-

Formation of 11-Oxygenated Progestogens: Progesterone is converted to 11β-hydroxyprogesterone (11OHP4) and then to 11-ketoprogesterone (11KP4).[13]

-

Metabolism via Backdoor Enzymes: These 11-oxygenated C21 steroids are metabolized by enzymes of the conventional backdoor pathway, including SRD5A and AKR1C2.[13]

-

Conversion to 11-KDHT: In androgen-sensitive tissues like the prostate, these intermediates are ultimately converted to 11-KDHT.[12][13]

Caption: Figure 2: The 11-Oxygenated Backdoor Pathway.

Metabolic Fate of 11-KDHT

Once formed, 11-KDHT exerts its potent androgenic effects. Its metabolic fate involves inactivation to ensure hormonal balance. Unlike testosterone, which can be aromatized to estrogens, 11-KDHT is a non-aromatizable androgen.

The two primary routes of inactivation for 11-KDHT are:

-

Direct Glucuronidation: 11-KDHT can be directly conjugated with glucuronic acid, rendering it water-soluble for excretion.[1][7]

-

Conversion and Subsequent Glucuronidation: 11-KDHT is converted by 3α-hydroxysteroid dehydrogenases (3αHSDs) to the inactive metabolite 11-keto-5α-androstane-3α,17β-diol (11K-3α-adiol), which is then glucuronidated.[1][7]

Importantly, studies in prostate cancer cell lines (LNCaP and VCaP) have shown that 11-KDHT is metabolized at a significantly lower rate compared to DHT.[1][2] This reduced metabolic clearance suggests that 11-KDHT may have a prolonged duration of action in target tissues, potentially amplifying its biological impact.[1][7]

Caption: Figure 3: Metabolic Fate and Inactivation of 11-KDHT.

Quantitative Data

The androgenic potency of 11-KDHT has been quantified through various in vitro assays, demonstrating its equivalence to DHT.

Table 1: Androgen Receptor (AR) Binding and Transactivation

| Compound | AR Binding Affinity (Ki, nM)[1][14] | AR Agonist Potency (EC50, nM)[14] |

|---|---|---|

| Mibolerone (synthetic) | 0.38 | ~0.1 |

| 11-KDHT | 20.4 | 1.35 |

| DHT | 22.7 | 0.28 |

| 11KT | 80.8 | 3.89 |

| Testosterone | 34.3 | 1.15 |

Table 2: In Vitro Cell Proliferation

| Compound (10 nM) | LNCaP Cell Growth (Fold Change vs. Vehicle)[1] | VCaP Cell Growth (Fold Change vs. Vehicle)[1] |

|---|---|---|

| 11-KDHT | ~1.6 | ~2.2 |

| DHT | ~1.4 | ~2.1 |

| 11KT | ~2.0 | ~2.0 |

| Testosterone | ~1.7 | ~1.8 |

Note: Androgen-induced growth in LNCaP cells can be biphasic, with lower concentrations sometimes showing greater proliferation.[1]

Table 3: Relative Metabolism Rate

| Compound | Metabolism Rate in LNCaP & VCaP cells |

|---|---|

| 11-KDHT | Significantly lower than DHT[1][2] |

| 11KT | Significantly lower than Testosterone[1][2] |

| DHT | Higher than 11-KDHT |

| Testosterone | Higher than 11KT |

Experimental Protocols

The characterization of 11-KDHT relies on specific in vitro assays to determine its interaction with the androgen receptor and its effect on androgen-dependent cells.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 11-KDHT for the human androgen receptor (AR).

Methodology:

-

Cell Culture and Transfection: COS-1 cells are transiently transfected with an expression vector for the human AR (e.g., pSVARo).[1][15]

-

Competition Binding: Transfected cells are incubated with a low, fixed concentration of a high-affinity radiolabeled androgen (e.g., 0.2 nM [³H]-Mibolerone).[15]

-

Competitor Addition: Increasing concentrations of unlabeled competitor steroids (11-KDHT, DHT, testosterone, etc.) are added to displace the radioligand. A high concentration of unlabeled Mibolerone is used to determine non-specific binding.[15][16]

-

Incubation: The incubation is carried out for 16 hours to reach equilibrium.[15]

-

Washing and Lysis: Cells are washed to remove unbound radioligand, then lysed.

-

Quantification: Radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that displaces 50% of the radioligand (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

AR Transactivation (Luciferase Reporter) Assay

Objective: To measure the ability of 11-KDHT to activate AR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: COS-1 or CV1 cells are co-transfected with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene (e.g., 4xSC ARE1.2-luc).[15][17]

-

Steroid Treatment: Transfected cells are treated with increasing concentrations of the test steroids (11-KDHT, DHT, etc.) for 24 hours.[15]

-

Cell Lysis: Cells are lysed, and the luciferase substrate is added to the lysate.

-

Luminescence Measurement: Luciferase activity is measured as relative light units (RLUs) using a luminometer.

-

Data Analysis: Data is normalized to a positive control (e.g., Mibolerone). The EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated to determine agonist potency.[14]

Caption: Figure 4: Experimental Workflow for AR Activity Assessment.

Steroid Metabolism Assay

Objective: To compare the rate of metabolism of 11-KDHT to that of other androgens.

Methodology:

-

Cell Culture: Androgen-dependent prostate cancer cells (LNCaP or VCaP) are cultured to confluence.[1][15]

-

Steroid Incubation: Cells are incubated with a known concentration of the steroid to be tested (e.g., 11-KDHT or DHT).

-

Sample Collection: Aliquots of the culture medium are collected at various time points.

-

Steroid Extraction: Steroids and their metabolites are extracted from the medium.

-